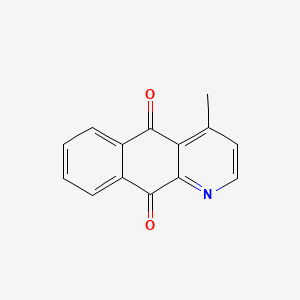
4-Methylbenzo(g)quinoline-5,10-dione
Übersicht
Beschreibung
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of benzo[g]quinoline-5,10-dione derivatives has been a topic of research in various studies. For instance, Krapcho et al. (1993) described the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione, showing the process of facile substitutions by diamines (Krapcho et al., 1993). Similarly, Bala et al. (2013) achieved the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via a copper(II) triflate-catalyzed intramolecular cyclization of N-propargylaminonaphthoquinones (Bala et al., 2013).
Structural and Chemical Properties
The study of the structural and chemical properties of these compounds is also significant. Prieto et al. (2007) explored the synthesis, structure, and properties of ruthenium(II) complexes with quinolinedione derivatives, including benzo[g]quinoline-5,10-dione, analyzing their potential antitumor activity (Prieto et al., 2007).
Catalysis and Green Chemistry Applications
In the field of green chemistry, Ghasemzadeh et al. (2017) demonstrated the use of magnetite nanoparticles-supported APTES as a powerful and recoverable nanocatalyst for the preparation of tetrahydrobenzo[g]quinoline-5,10-diones (Ghasemzadeh et al., 2017).
Applications in Drug Synthesis
The potential of these compounds in drug synthesis has been explored as well. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Eigenschaften
CAS-Nummer |
96889-94-0 |
|---|---|
Produktname |
4-Methylbenzo(g)quinoline-5,10-dione |
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
InChI-Schlüssel |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
96889-94-0 |
Synonyme |
cleistopholine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



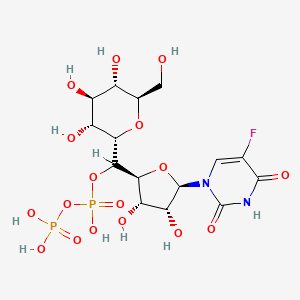
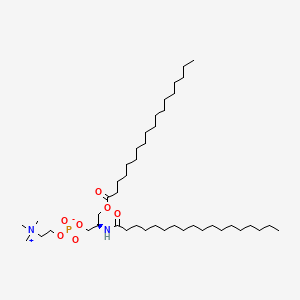
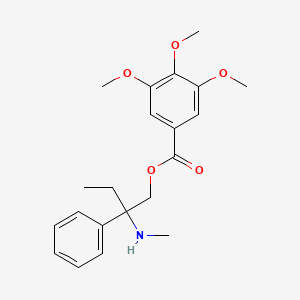
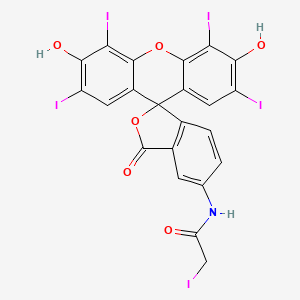

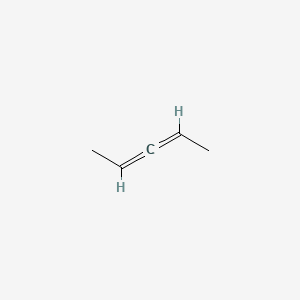




![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)
